molecular formula C16H16N2O B1600679 5-(4-methoxyphenyl)dipyrromethane CAS No. 176446-62-1

5-(4-methoxyphenyl)dipyrromethane

Cat. No.: B1600679
CAS No.: 176446-62-1
M. Wt: 252.31 g/mol
InChI Key: RWLGLRBFZUOAGT-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- is a chemical compound characterized by the presence of a pyrrole ring and a methoxyphenyl group. This compound is known for its complex structure and diverse applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with L-type voltage-dependent calcium channels, inhibiting the influx of extracellular calcium ions and subsequently affecting myocardial contraction and vasodilation . Additionally, it may interact with other biomolecules, such as receptors and signaling proteins, modulating their activity and contributing to various biochemical processes.

Cellular Effects

The effects of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the influx of calcium ions through L-type voltage-dependent calcium channels, leading to reduced myocardial contraction and vasodilation . These effects can have significant implications for cellular processes, such as muscle contraction, signal transduction, and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- involves its interactions with various biomolecules. This compound can bind to specific sites on enzymes and receptors, modulating their activity and function. For instance, its interaction with L-type voltage-dependent calcium channels results in the inhibition of calcium ion influx, affecting myocardial contraction and vasodilation . Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation or other factors . Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its potential effects on cellular function and overall biological systems.

Dosage Effects in Animal Models

The effects of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating calcium ion influx and influencing myocardial contraction . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects of this compound is crucial for determining its safe and effective use in various applications.

Metabolic Pathways

1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with L-type voltage-dependent calcium channels can affect calcium ion metabolism, leading to changes in cellular function and overall metabolic regulation . Additionally, this compound may be metabolized by specific enzymes, resulting in the formation of metabolites that can further influence cellular processes.

Transport and Distribution

The transport and distribution of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- within cells and tissues are essential for understanding its overall effects. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells. Its distribution within tissues can affect its activity and function, contributing to its overall biological effects.

Subcellular Localization

The subcellular localization of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- is crucial for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- typically involves the reaction of 4-methoxybenzaldehyde with pyrrole under specific conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid, and carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity. The use of automated systems and precise control of reaction parameters can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction may produce pyrrole-2-carboxaldehyde derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in its analogs .

Properties

IUPAC Name

2-[(4-methoxyphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)16(14-4-2-10-17-14)15-5-3-11-18-15/h2-11,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLGLRBFZUOAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453115
Record name 1H-PYRROLE, 2,2'-[(4-METHOXYPHENYL)METHYLENE]BIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176446-62-1
Record name 1H-PYRROLE, 2,2'-[(4-METHOXYPHENYL)METHYLENE]BIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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